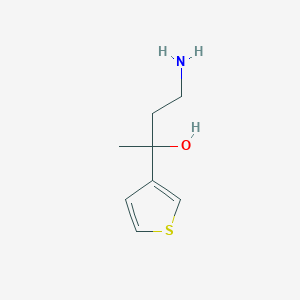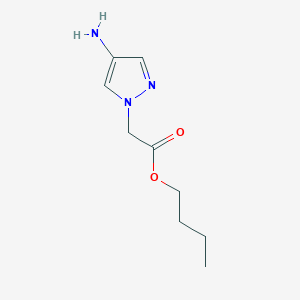
Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound that features a butyl ester linked to a pyrazole ring substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
Medically, this compound has potential as a precursor for drug development. Its pyrazole ring is a common motif in pharmaceuticals, known for its bioactivity and ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating binding to specific sites.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate: Features a methyl group at the 4-position instead of an amino group.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar compound with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and an ester group allows for versatile chemical transformations and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
butyl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-14-9(13)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3 |
Clave InChI |
YYZVNXXMNKFUAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



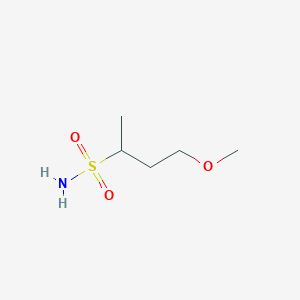
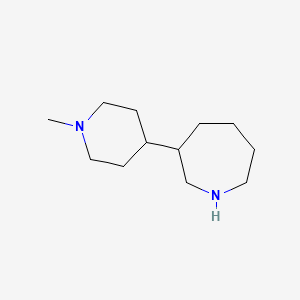

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
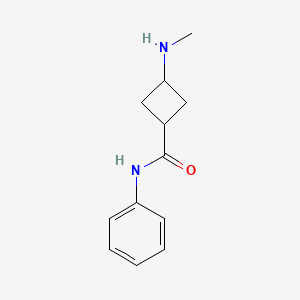

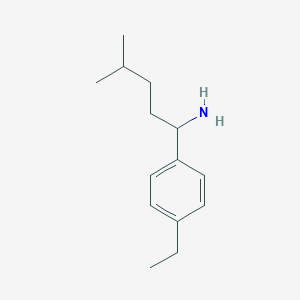

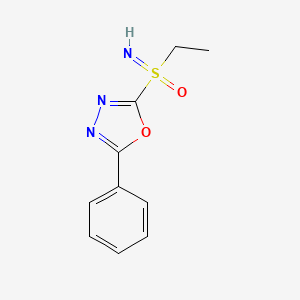
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
